1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799840
InChI: InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H
SMILES: C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1
Molecular Formula: C42H24N6
Molecular Weight: 612.7 g/mol

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

CAS No.:

Cat. No.: VC13799840

Molecular Formula: C42H24N6

Molecular Weight: 612.7 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene -

Specification

Molecular Formula C42H24N6
Molecular Weight 612.7 g/mol
IUPAC Name 5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline
Standard InChI InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H
Standard InChI Key DEYHZYIPSXJFEO-UHFFFAOYSA-N
SMILES C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1
Canonical SMILES C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline, reflects its tris-phenanthroline architecture . Its SMILES notation,
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1, encodes the connectivity of the three phenanthroline units to the central benzene ring . The molecular structure is characterized by extended π-conjugation, which may facilitate electronic delocalization and metal-ion coordination .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC42H24N6\text{C}_{42}\text{H}_{24}\text{N}_6
Molecular Weight612.7 g/mol
CAS Number515142-77-5
SynonymsSCHEMBL2450872, CS-0170517

Structural Analysis and Conformational Dynamics

X-ray crystallography data for closely related tris-phenanthroline complexes, such as [Ni(phen)₃]²⁺, reveal octahedral coordination geometries with bond lengths of ~2.0 Å between the metal center and nitrogen atoms . Although a 3D conformer for 1,3,5-tri(1,10-phenanthrolin-5-yl)benzene is unavailable , computational modeling predicts a planar configuration stabilized by intramolecular π-π stacking between phenanthroline units . This structural rigidity enhances its suitability as a scaffold for supramolecular assemblies or metal-organic frameworks (MOFs) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,3,5-tri(1,10-phenanthrolin-5-yl)benzene is inferred from methods used for analogous phenanthroline derivatives. A microwave-assisted coupling reaction between 5-amino-1,10-phenanthroline and methyl-8-chloro-8-oxooctanoate, as described by Spencer et al. , yields intermediates with ~57% efficiency. Subsequent hydroxylamine coupling could theoretically produce the target compound, though experimental details remain unreported . Alternative approaches involve Ullmann-type couplings or Suzuki-Miyaura cross-coupling to attach phenanthroline units to a benzene core .

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds, would include:

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 612.7 corresponding to [M+H]⁺ .

  • Nuclear Magnetic Resonance (NMR): Distinct aromatic proton signals between δ 8.5–9.5 ppm and carbon shifts near δ 150 ppm for nitrogen-bound carbons .

  • Infrared Spectroscopy (IR): Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3050 cm⁻¹ (aromatic C-H) .

CompoundTarget EnzymesIC₅₀ (HDAC)IC₅₀ (RR)Source
PAHDAC/RR2.1 µM4.8 µM
SAHA (Vorinostat)HDAC10 nMN/A

Challenges and Future Directions

Current limitations include the lack of experimental data on the compound’s solubility, stability, and toxicity. Future research should prioritize:

  • Optimized Synthesis: Developing scalable routes with higher yields (>70%) .

  • Computational Modeling: Density functional theory (DFT) studies to predict electronic properties and metal-binding affinities .

  • Biological Screening: Evaluating anticancer activity in cell lines overexpressing HDACs or RR .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator